molecular formula C23H24N4O3S2 B11165790 N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165790
M. Wt: 468.6 g/mol
InChI Key: PPUFCGPBUUHSKZ-UHFFFAOYSA-N
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Description

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrrolidine ring, and a benzylsulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids under acidic conditions. The benzylsulfanyl group is introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a thiol group.

The pyrrolidine ring is synthesized through a series of condensation reactions involving ethyl acetoacetate and aniline derivatives. The final step involves coupling the thiadiazole and pyrrolidine intermediates using amide bond formation techniques, often employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This could include the use of continuous flow reactors for certain steps to enhance reaction efficiency and control. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the pyrrolidine ring can interact with proteins and nucleic acids, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-{5-[(methylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group, which may affect its biological activity and chemical reactivity.

    N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24N4O3S2/c1-2-30-19-10-8-18(9-11-19)27-13-17(12-21(27)28)22(29)24-23-26-25-20(32-23)15-31-14-16-6-4-3-5-7-16/h3-11,17H,2,12-15H2,1H3,(H,24,26,29)

InChI Key

PPUFCGPBUUHSKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)CSCC4=CC=CC=C4

Origin of Product

United States

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